pent-3-yn-2-amine hydrochloride
Description
Significance as a Versatile Synthetic Intermediate
The dual functionality of pent-3-yn-2-amine (B8762234) hydrochloride, possessing both a nucleophilic amine and a reactive alkyne, allows it to participate in a wide array of chemical transformations. The alkyne group, a carbon-carbon triple bond, is a hub of reactivity, enabling addition reactions, cycloadditions, and coupling reactions. nih.govwikipedia.org The amine group can act as a nucleophile or a base, and its presence is key to forming many nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and bioactive molecules. acs.orgacs.org
This compound is particularly valuable in multicomponent reactions, where three or more reactants combine in a single step to form a complex product. researchgate.net One of the most notable of these is the Aldehyde-Alkyne-Amine (A³) coupling reaction. researchgate.netacs.orgresearchgate.net This reaction provides a direct and atom-economical route to propargylamines, which are important structural motifs in medicinal chemistry. researchgate.netacs.org The use of chiral catalysts in A³ couplings can also lead to the formation of specific stereoisomers, a critical consideration in drug development. researchgate.net
Overview of Strategic Importance in Chemical Research
The strategic value of pent-3-yn-2-amine hydrochloride and related alkynyl amines lies in their ability to serve as precursors to molecules with significant biological activity and material properties. Alkynes are recognized as important functional groups in medicinal chemistry, with numerous approved drugs containing this moiety. researchgate.net The propargylamine (B41283) core, readily accessible from alkynyl amines, is a "privileged" scaffold in drug discovery, meaning it is a structural framework that can bind to multiple biological targets.
The alkyne functionality can be further elaborated through various reactions. For example, "click chemistry," a set of powerful and reliable reactions, often utilizes alkynes to form stable triazole linkages, which are used to connect different molecular fragments. researchgate.net This has applications in creating bioconjugates, materials science, and drug discovery. nih.gov Furthermore, the alkyne can be involved in cyclization reactions to form a wide range of heterocyclic systems, such as indoles, which are foundational structures in many natural products and pharmaceuticals. acs.org
Historical Context of Related Alkynyl Amine Chemistry
The chemistry of alkynes, traditionally known as acetylenes, has been a cornerstone of organic synthesis for over a century. wikipedia.org The development of methods to prepare and react these compounds has evolved significantly over time. Early methods for forming alkynes often involved harsh conditions, such as the dehydrohalogenation of dihaloalkanes. wikipedia.org
The direct synthesis of propargylamines through the three-component coupling of an aldehyde, an alkyne, and an amine was a significant advancement. This reaction, now widely known as the A³ coupling, has been extensively developed with a variety of metal catalysts, including those based on copper, gold, silver, and cobalt. researchgate.netresearchgate.net The ability to use catalytic amounts of these metals, as opposed to stoichiometric quantities of reactive organometallic reagents, represented a major step towards more efficient and sustainable chemical synthesis. researchgate.net The ongoing development of new catalysts and reaction conditions continues to expand the scope and utility of alkynyl amine chemistry in modern research. researchgate.net
Physicochemical Properties of Pent-3-yn-2-amine and its Hydrochloride Salt
Below are tables detailing the key physicochemical properties of pent-3-yn-2-amine and its corresponding hydrochloride salt.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₉N | nih.gov |
| Molecular Weight | 83.13 g/mol | nih.gov |
| IUPAC Name | pent-3-yn-2-amine | nih.gov |
| InChI | InChI=1S/C5H9N/c1-3-4-5(2)6/h5H,6H2,1-2H3 | nih.gov |
| InChIKey | HXMBFZYELIIEJI-UHFFFAOYSA-N | nih.gov |
| SMILES | CC#CC(C)N | nih.gov |
| Property | Value | Source |
|---|---|---|
| CAS Number | 1378830-65-9 | sigmaaldrich.com |
| Molecular Formula | C₅H₁₀ClN | sinfoochem.com |
| Molecular Weight | 119.59 g/mol | sigmaaldrich.comsinfoochem.com |
| IUPAC Name | 1-methyl-2-butynylamine hydrochloride | sigmaaldrich.com |
| InChI | 1S/C5H9N.ClH/c1-3-4-5(2)6;/h5H,6H2,1-2H3;1H | sigmaaldrich.com |
| InChIKey | BIGFPNCQDSQYMT-UHFFFAOYSA-N | sigmaaldrich.com |
Compound Index
Structure
3D Structure of Parent
Properties
CAS No. |
1378830-65-9 |
|---|---|
Molecular Formula |
C5H10ClN |
Molecular Weight |
119.59 g/mol |
IUPAC Name |
pent-3-yn-2-amine;hydrochloride |
InChI |
InChI=1S/C5H9N.ClH/c1-3-4-5(2)6;/h5H,6H2,1-2H3;1H |
InChI Key |
BIGFPNCQDSQYMT-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(C)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Pent 3 Yn 2 Amine Hydrochloride
Chemo- and Stereoselective Synthesis of the Pent-3-yn-2-amine (B8762234) Scaffold
The precise construction of the pent-3-yn-2-amine scaffold, which features a stereocenter adjacent to an alkyne moiety, requires synthetic methods that can control both chemical reactivity and three-dimensional arrangement of atoms.
Enantioselective Approaches to the Chiral Center
Achieving high enantiopurity at the C2 position of the pent-3-yn-2-amine backbone is a primary challenge. Several catalytic asymmetric methods have been developed for the synthesis of chiral propargylamines. These strategies typically involve the addition of an alkyne nucleophile to an imine or imine equivalent, guided by a chiral catalyst.
One prominent approach is the metal-catalyzed addition of alkynes to imines . Various catalytic systems have been explored, demonstrating broad applicability. For instance, zirconium-catalyzed additions of mixed alkynylzinc reagents to arylimines, in the presence of a chiral amino acid-based ligand, can produce chiral propargylamines with high enantiomeric excess (ee). nih.gov Similarly, copper(I)-catalyzed additions of terminal alkynes to enamines using a chiral quinap ligand have proven effective, yielding products with up to 90% ee. organic-chemistry.org Another powerful method is the three-component coupling reaction (A³ coupling) of an aldehyde, an amine, and an alkyne, often catalyzed by copper or gold complexes with chiral ligands. organic-chemistry.orgorganic-chemistry.org
The enantioselective Mannich reaction represents another key strategy. This reaction can involve enamides reacting with C-alkynyl N-Boc N,O-acetals, which serve as precursors to C-alkynyl imines. organic-chemistry.orgacs.orgacs.org Catalyzed by a chiral phosphoric acid, this method can generate chiral β-keto N-Boc-propargylamines in high yields and with excellent enantioselectivity (up to 95% ee). organic-chemistry.orgacs.orgacs.org These products can then be further transformed into the desired propargylamine (B41283).
A summary of representative enantioselective methods is presented below.
| Catalytic System | Reactants | Product Type | Enantiomeric Excess (ee) |
| Zr(Oi-Pr)₄ / Chiral Amino Acid Ligand | Alkynylzinc reagent, Arylimine | Chiral Propargylamine | Up to 90% |
| CuBr / (R)-Quinap | Terminal Alkyne, Enamine | Chiral Propargylamine | Up to 90% |
| Chiral Phosphoric Acid (CPA) | Enamide, C-alkynyl N-Boc N,O-acetal | Chiral β-keto N-Boc-propargylamine | Up to 95% |
| Cu(I)OTf / Pybox Ligand | Alkyne, Imine | Chiral Propargylamine | High |
Diastereoselective Synthesis and Control
When a chiral center already exists in one of the starting materials, controlling the formation of the new stereocenter relative to the existing one becomes crucial. Diastereoselective synthesis of the pent-3-yn-2-amine scaffold can be achieved through substrate-controlled methods.
A highly effective strategy involves the addition of metal acetylides to chiral imines . The use of chiral N-tert-butanesulfinyl imines (Ellman's auxiliary) is a robust method for synthesizing chiral propargylic amines. acs.org For example, the addition of lithiated chloroacetylene to various chiral N-tert-butanesulfinyl imines proceeds with excellent diastereoselectivity (up to >20:1 dr). acs.org The sulfinyl group can be readily cleaved under acidic conditions to yield the primary amine hydrochloride, such as pent-3-yn-2-amine hydrochloride.
Three-component coupling reactions can also be highly diastereoselective when a chiral amine or aldehyde is used as a starting material. organic-chemistry.org Furthermore, diastereocontrol can be achieved in the functionalization of alkynes through photoredox catalysis, where the addition of certain Lewis acids can surprisingly reverse the diastereoselectivity. nih.gov
| Method | Chiral Source | Key Reagent | Diastereomeric Ratio (dr) |
| Acetylide Addition | N-tert-butanesulfinyl imine | Lithiated Chloroacetylene | Up to >20:1 |
| A³ Coupling | Chiral Amine or Aldehyde | Copper(I) Bromide | High |
| Photoredox Difunctionalization | Substrate | Acridinium Dye / Lewis Acid | Variable / Reversible |
Precursor Design and Functional Group Interconversions
The synthesis of this compound relies on the availability of suitable precursors and the strategic use of functional group interconversions (FGI). ub.edu The design of these precursors is critical for an efficient synthetic route.
Key precursors for the pent-3-yn-2-amine scaffold include a C2 amine or amine equivalent and a C3-C4 alkyne unit. For example, a common retrosynthetic disconnection involves an imine and an acetylide. The imine can be formed from an aldehyde (e.g., acetaldehyde) and an amine source, while the alkyne component would be propyne.
Synthesis of Alkyne Precursors: Terminal alkynes can be prepared from aldehydes via homologation reactions like the Corey-Fuchs reaction or by using the Bestmann-Ohira reagent. kcl.ac.uk This allows for the construction of the necessary alkyne fragment from more readily available carbonyl compounds.
Functional Group Interconversions (FGI): FGI is the process of converting one functional group into another. ub.edu In the context of pent-3-yn-2-amine synthesis, a crucial FGI is the formation of the amine. This can be achieved through several methods:
Reduction of Azides: An alcohol precursor can be converted to an azide (B81097) via a mesylate or halide intermediate, followed by reduction to the primary amine. This sequence typically proceeds with inversion of stereochemistry at the chiral center.
Reductive Amination: A ketone (e.g., pent-3-yn-2-one) can be reacted with an amine source (like ammonia) in the presence of a reducing agent to form the target amine.
Cleavage of Protecting Groups: The amine functionality is often introduced in a protected form, for instance as a sulfinamide acs.org or a carbamate (B1207046) (Boc). organic-chemistry.orgacs.orgacs.org The final step of the synthesis is the deprotection to reveal the free amine, which is then converted to the hydrochloride salt.
Development of Novel Catalytic Routes
Modern synthetic chemistry continually seeks more efficient, selective, and sustainable methods. The development of novel catalytic routes for C-N bond formation has provided powerful tools applicable to the synthesis of complex amines like pent-3-yn-2-amine.
Transition Metal-Mediated Transformations (e.g., Buchwald-Hartwig Amination)
Transition metal catalysis has revolutionized the formation of carbon-heteroatom bonds. While the Buchwald-Hartwig amination is most renowned for the synthesis of aryl amines from aryl halides, its principles and catalyst systems are being extended to the formation of C(sp³)-N bonds, relevant for aliphatic amines. wikipedia.orglibretexts.orgyoutube.com The reaction involves the palladium-catalyzed coupling of an amine with a halide or pseudohalide. wikipedia.org
For a molecule like pent-3-yn-2-amine, a hypothetical Buchwald-Hartwig approach could involve coupling ammonia (B1221849) or an ammonia equivalent with a suitable precursor, such as 2-chloropent-3-yne. The success of such a reaction heavily depends on the choice of ligand for the palladium catalyst, as bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) are crucial for enhancing catalyst efficiency and preventing side reactions. youtube.com While direct application to simple aliphatic halides can be challenging, related chemoenzymatic cascades have been developed, combining biocatalytic amination with a subsequent Buchwald-Hartwig N-arylation in a one-pot process, showcasing the versatility of this reaction. nih.gov
Other transition metals are also highly effective:
Copper Catalysis: As mentioned, copper catalysts are widely used in A³ coupling reactions and in the addition of alkynes to imines and enamines. organic-chemistry.orgorganic-chemistry.org
Gold Catalysis: Gold complexes can catalyze three-component couplings, even under solvent-free conditions, to produce propargylamines. kcl.ac.uknih.gov
Silver Catalysis: Silver iodide has been shown to catalyze the three-component synthesis of propargylamines in water. organic-chemistry.org
| Catalyst | Transformation | Substrates | Key Feature |
| Palladium Complex | Buchwald-Hartwig Amination | Aryl/Alkyl Halide, Amine | Forms C-N bonds; ligand choice is critical. wikipedia.orgyoutube.com |
| Copper(I) Bromide | A³ Coupling / Alkyne Addition | Aldehyde, Amine, Alkyne | High yields and enantioselectivity with chiral ligands. organic-chemistry.orgorganic-chemistry.org |
| Gold(III) Bromide | KA² Coupling (Ketone, Amine, Alkyne) | Ketone, Amine, Alkyne | Effective under solvent-free conditions. nih.gov |
| Zirconium(IV) Isopropoxide | Alkyne Addition to Imine | Alkynylzinc, Imine | Catalytic enantioselective synthesis. nih.gov |
Organocatalytic Strategies
Organocatalysis, the use of small, metal-free organic molecules to catalyze reactions, has emerged as a powerful field in asymmetric synthesis. youtube.com For the synthesis of chiral amines, organocatalytic approaches offer mild reaction conditions and avoid potentially toxic heavy metals.
One key strategy involves enamine catalysis . Chiral secondary amines, such as proline and its derivatives, can react with a ketone or aldehyde to form a chiral enamine in situ. youtube.com This enamine can then act as a nucleophile in subsequent reactions. For a precursor like pent-3-yn-2-one (B1595052), reaction with a chiral amine catalyst would form an enamine that could then be involved in further transformations.
Another approach is the use of chiral Brønsted acids , like chiral phosphoric acids (CPAs). As described in the enantioselective Mannich reaction, CPAs can activate imines towards nucleophilic attack through hydrogen bonding, creating a chiral environment that directs the stereochemical outcome of the reaction. organic-chemistry.orgacs.orgacs.org
Thiourea-based organocatalysts have also been employed in asymmetric Michael additions. researchgate.netmdpi.com These catalysts can activate electrophiles through double hydrogen bonding, facilitating the enantioselective addition of a nucleophile. While direct application to pent-3-yn-2-amine synthesis is not widely reported, the principles of organocatalysis provide a promising avenue for future development of metal-free synthetic routes. kcl.ac.uk
Large-Scale and Sustainable Production Methods
Transitioning from laboratory-scale synthesis to large-scale industrial production requires methodologies that are not only efficient and high-yielding but also safe, cost-effective, and environmentally sustainable.
Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. purdue.edu This technology provides enhanced control over reaction parameters, improved safety, and scalability. purdue.eduflinders.edu.au
A multi-step continuous flow synthesis for this compound could be designed as follows:
Reaction: The asymmetric amination of pent-3-yn-2-one using an immobilized transaminase packed into a reactor column. The use of a flow reactor ensures efficient mixing and precise temperature control, maximizing enzyme activity and stability. flinders.edu.au
In-line Workup: The product stream could pass through a membrane separator or a liquid-liquid extraction unit to remove byproducts, such as the deaminated amino donor (e.g., acetone (B3395972) from isopropylamine). flinders.edu.au
Salt Formation & Isolation: The purified amine stream would then be mixed with a stream of hydrochloric acid in a suitable solvent (e.g., isopropanol (B130326) or ether) in a mixing chamber, causing the precipitation of this compound.
Purification: The resulting slurry could be directed to an in-line filtration and drying unit to collect the final, purified product.
This integrated, "end-to-end" approach minimizes manual handling, reduces waste, and allows for rapid production. flinders.edu.au The development of such a process can be accelerated using High-Throughput Experimentation (HTE) to rapidly screen and optimize reaction conditions. purdue.edu
The preparation of this compound can be designed to align with the principles of green chemistry, aiming to reduce environmental impact and improve process safety. sigmaaldrich.com
Table 2: Application of Green Chemistry Principles
| Principle | Application to this compound Synthesis | Reference |
| 1. Prevention | Designing syntheses to minimize waste generation from the outset, rather than treating it after the fact. | acs.org |
| 2. Atom Economy | Utilizing reactions like asymmetric amination, which have a higher atom economy than methods involving protecting groups or stoichiometric reagents. | acs.orgrsc.org |
| 5. Safer Solvents and Auxiliaries | Employing water as a solvent for biocatalytic steps and minimizing the use of hazardous organic solvents. | sigmaaldrich.comacs.org |
| 6. Design for Energy Efficiency | Conducting enzymatic reactions at ambient temperature and pressure, significantly reducing energy requirements compared to many traditional chemical syntheses. | sigmaaldrich.comacs.org |
| 8. Reduce Derivatives | Using highly specific enzymes like transaminases can eliminate the need for protecting and deprotecting functional groups, which adds steps and generates waste. | acs.org |
| 9. Catalysis | Preferring catalytic reagents (e.g., biocatalysts, metal catalysts) over stoichiometric reagents. Catalysts are used in small amounts and can often be recycled. | sigmaaldrich.comacs.org |
By incorporating these principles, the synthesis becomes more sustainable. For example, using a transaminase (catalysis) in water (safer solvent) at room temperature (energy efficiency) to asymmetrically aminate a ketone (atom economy) without protecting groups (reduce derivatives) represents a significantly greener pathway than many classical chemical methods. pharmasalmanac.comsigmaaldrich.comacs.org
The final step in the synthesis is the isolation and purification of the product as its hydrochloride salt. This is crucial for ensuring the high purity required for subsequent applications.
Salt Formation: After the synthesis of the free amine, it is converted to its hydrochloride salt. This is typically achieved by treating a solution of the amine in a suitable organic solvent, such as ethanol (B145695), isopropanol, or diethyl ether, with a solution of anhydrous hydrogen chloride. researchgate.net The hydrochloride salt, being less soluble in these solvents, precipitates out.
Recrystallization: This is a primary method for purifying the crude hydrochloride salt. The choice of solvent is critical. Solvents like 2-propanol are often preferred for recrystallizing amine hydrochlorides. researchgate.net In some cases, a mixture of solvents, such as ethanol and diethyl ether, can be used to induce crystallization. Washing the solid salt with a non-polar solvent like ether can help remove organic impurities. researchgate.net
Advanced Purification: For highly pure material, or if recrystallization is ineffective, more advanced techniques can be employed.
Sublimation/Vaporization: A specialized method for purifying amine hydrohalides involves their vaporization or sublimation. To prevent decomposition of the salt back into the free amine and hydrogen halide at high temperatures, the process is carried out in the presence of excess hydrogen halide gas. google.com The purified salt is then obtained by condensing the vapor. google.com
Preparative Chromatography: While often complex for polar salts, preparative-scale chromatography using specialized stationary phases can be used for challenging separations to achieve very high enantiomeric and chemical purity. nih.gov
Mechanistic Investigations of Reactions Involving Pent 3 Yn 2 Amine Hydrochloride
Elucidation of Reaction Pathways for Amine Functionality
The primary amine group in pent-3-yn-2-amine (B8762234) hydrochloride is a key center for nucleophilic reactivity, participating in a variety of transformations.
Nucleophilic Substitution Reactions (Advanced Mechanistic Studies)
The nitrogen atom of the primary amine in pent-3-yn-2-amine possesses a lone pair of electrons, rendering it nucleophilic. This allows it to participate in nucleophilic substitution reactions, for instance, with halogenoalkanes. The reaction typically proceeds via an SN2 mechanism, where the amine attacks the electrophilic carbon of the halogenoalkane, displacing the halide ion.
The initial reaction between a primary amine like pent-3-yn-2-amine and a halogenoalkane (e.g., bromoethane) results in the formation of a secondary amine. However, the reaction doesn't necessarily stop there. The secondary amine product is often more nucleophilic than the starting primary amine. masterorganicchemistry.comchemguide.co.uk This increased nucleophilicity arises from the electron-donating nature of the additional alkyl group, which enhances the electron density on the nitrogen atom.
This can lead to a series of subsequent substitutions, yielding a tertiary amine and ultimately a quaternary ammonium (B1175870) salt. chemguide.co.uk To achieve selective formation of the secondary amine, reaction conditions must be carefully controlled, often by using a large excess of the primary amine.
A general representation of this sequential substitution is as follows:
Primary Amine to Secondary Amine: R-NH₂ + R'-X → R-NH₂⁺-R' + X⁻ R-NH₂⁺-R' + R-NH₂ ⇌ R-NH-R' + R-NH₃⁺
Secondary Amine to Tertiary Amine: R-NH-R' + R'-X → R-N⁺H(R')₂ + X⁻ R-N⁺H(R')₂ + R-NH₂ ⇌ R-N(R')₂ + R-NH₃⁺
Tertiary Amine to Quaternary Ammonium Salt: R-N(R')₂ + R'-X → R-N⁺(R')₃ + X⁻
Amination Reactions and Catalytic Cycles
The amine functionality can also be involved in catalytic amination reactions. While specific studies on pent-3-yn-2-amine hydrochloride are not prevalent, the general principles of amination can be applied. These reactions often involve the formation of imines or enamines as intermediates. libretexts.orglibretexts.orgyoutube.com
In a typical reaction with an aldehyde or ketone, the primary amine acts as a nucleophile, attacking the carbonyl carbon. byjus.com This is followed by a series of proton transfers and the elimination of a water molecule to form an imine. libretexts.org The reaction is often acid-catalyzed to enhance the electrophilicity of the carbonyl carbon and to facilitate the dehydration step. libretexts.orgbyjus.com The pH of the reaction medium is a critical factor; it must be acidic enough to protonate the carbonyl group but not so acidic as to protonate the amine nucleophile, which would render it unreactive. libretexts.org
The general mechanism for imine formation is as follows:
Nucleophilic attack: The amine attacks the carbonyl carbon.
Proton transfer: A proton is transferred from the nitrogen to the oxygen.
Protonation: The hydroxyl group is protonated by an acid catalyst.
Elimination: A water molecule is eliminated, forming an iminium ion.
Deprotonation: A base removes a proton from the nitrogen to yield the imine.
Derivatization Mechanisms
The primary amine of this compound is a prime target for derivatization, a process that modifies a chemical compound to enhance its analytical properties or to introduce new functionalities. iu.edu Common derivatization strategies for primary amines include acylation, silylation, and alkylation. iu.edulibretexts.org
Acylation: This involves the reaction of the amine with an acylating agent, such as an acyl chloride or anhydride, to form an amide. The mechanism is a nucleophilic addition-elimination reaction. youtube.com The amine attacks the carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a leaving group (e.g., chloride) results in the amide product. youtube.com
Silylation: Silylating agents, like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replace the active hydrogen on the nitrogen with a trimethylsilyl (B98337) (TMS) group. iu.edu This increases the volatility and thermal stability of the compound, making it more suitable for analysis by gas chromatography. iu.edu
Alkylation: This process introduces an alkyl group onto the amine. As discussed in the nucleophilic substitution section, this can lead to a mixture of products if not carefully controlled. iu.edu
Probing Alkyne Reactivity and Selectivity
The internal alkyne in this compound offers a second site for a variety of chemical transformations, characterized by the reactivity of its pi bonds.
Electrophilic and Nucleophilic Addition Mechanisms
The triple bond of the alkyne can undergo both electrophilic and nucleophilic addition reactions.
Electrophilic Addition: Alkynes, being electron-rich due to their pi bonds, are susceptible to attack by electrophiles. libretexts.org However, they are generally less reactive than alkenes in electrophilic additions. chemistrysteps.com This is attributed to the formation of a relatively unstable vinyl carbocation intermediate. libretexts.orgchemistrysteps.com
The mechanism of electrophilic addition to an asymmetrical internal alkyne like pent-3-yn-2-amine can be complex. The addition of an electrophile (E⁺) will lead to the formation of a vinyl carbocation. The position of the positive charge will be influenced by the electronic effects of the substituents. The subsequent attack by a nucleophile (Nu⁻) will complete the addition. For asymmetrical internal alkynes, a mixture of two isomeric products can be formed. libretexts.org
Nucleophilic Addition: While less common for simple alkynes, nucleophilic addition can occur, particularly when the alkyne is activated by electron-withdrawing groups. In the case of pent-3-yn-2-amine, the protonated amine group could potentially influence the electron density of the alkyne, but strong nucleophiles would be required.
Cycloaddition Reactions (e.g., Click Chemistry Mechanisms)
The alkyne functionality of this compound makes it a suitable substrate for cycloaddition reactions, most notably the azide-alkyne cycloaddition, a cornerstone of "click chemistry". organic-chemistry.orgnih.gov
The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne can proceed thermally, but this often requires high temperatures and can lead to a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles). organic-chemistry.org
A significant advancement is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). organic-chemistry.orgnih.gov This reaction is highly efficient, proceeds under mild conditions (often in aqueous solutions), and is highly regioselective, yielding exclusively the 1,4-disubstituted triazole. organic-chemistry.org The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner. nih.gov The CuAAC reaction is exceptionally versatile and tolerates a wide range of functional groups, making it a powerful tool for bioconjugation and materials science. acgpubs.orgnih.gov
Another important variant is the strain-promoted azide-alkyne cycloaddition (SPAAC), which is a copper-free click reaction. acgpubs.org This reaction utilizes a strained cyclooctyne, which reacts readily with azides without the need for a catalyst.
The choice between these cycloaddition pathways depends on the specific application and the desired properties of the final product.
| Reaction Type | Reagents | Key Mechanistic Feature | Product(s) |
| Nucleophilic Substitution | Halogenoalkane | SN2 attack by amine | Secondary amine, Tertiary amine, Quaternary ammonium salt |
| Imine Formation | Aldehyde or Ketone | Nucleophilic attack followed by dehydration | Imine |
| Acylation | Acyl chloride or Anhydride | Nucleophilic addition-elimination | Amide |
| Electrophilic Addition | Electrophile (e.g., HBr) | Formation of a vinyl carbocation | Mixture of haloalkenes |
| CuAAC Click Chemistry | Azide, Cu(I) catalyst | Formation of a copper acetylide intermediate | 1,4-disubstituted triazole |
Metal-Catalyzed Coupling Mechanisms (e.g., Sonogashira Coupling)
The Sonogashira coupling is a powerful and widely used cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base. libretexts.orgorganic-chemistry.org The amine base, often diethylamine (B46881) or triethylamine, also serves to neutralize the hydrogen halide produced during the reaction. wikipedia.org While the precise mechanism can be complex and may vary depending on the specific reactants and conditions, a generally accepted catalytic cycle provides a framework for understanding this transformation.
In the context of this compound, the terminal alkyne functionality is the reactive site for the Sonogashira coupling. The reaction would involve the coupling of the pent-3-yn-2-amine with an appropriate aryl or vinyl halide.
The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.
The Palladium Cycle:
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl or vinyl halide (Ar-X or R-X) to form a Pd(II) intermediate. wikipedia.org The reactivity of the halide in this step generally follows the order: I > Br > Cl. libretexts.org
Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkynyl group to the Pd(II) complex. This step results in the formation of a new Pd(II) intermediate containing both the aryl/vinyl and alkynyl ligands, and regenerates the copper(I) catalyst. beilstein-journals.org
Reductive Elimination: The final step in the palladium cycle is the reductive elimination of the desired product, the substituted alkyne. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. wikipedia.orgbeilstein-journals.org
The Copper Cycle:
Acid-Base Reaction: The amine base deprotonates the terminal alkyne of pent-3-yn-2-amine, forming a more nucleophilic alkynylide anion.
Formation of Copper Acetylide: The copper(I) salt reacts with the in situ generated alkynylide to form a copper(I) acetylide intermediate. This species is crucial for the subsequent transmetalation step in the palladium cycle. beilstein-journals.org
Recent research has also explored copper-free Sonogashira coupling reactions, which proceed through a different mechanistic pathway, often involving a palladium-mediated activation of the alkyne. wikipedia.org
| Catalyst System Component | Proposed Role in Sonogashira Coupling |
| Palladium(0) Catalyst | Oxidative addition of aryl/vinyl halide and reductive elimination of the final product. |
| Copper(I) Co-catalyst | Formation of the copper acetylide intermediate for transmetalation. |
| Amine Base | Deprotonation of the terminal alkyne and neutralization of the hydrogen halide byproduct. |
Stereochemical Outcomes and Chiral Induction Mechanisms
The stereochemical consequences of reactions involving chiral molecules like this compound are of paramount importance, as the three-dimensional arrangement of atoms can significantly impact the biological activity and physical properties of the resulting products.
Retention and Inversion of Configuration
In reactions involving the chiral center of this compound (the carbon atom bearing the amine group), the stereochemical outcome can be either retention of the original configuration or inversion to the opposite configuration. The specific outcome is highly dependent on the reaction mechanism.
For instance, in nucleophilic substitution reactions at the chiral center, an S\N2 mechanism typically proceeds with inversion of configuration, as the nucleophile attacks from the side opposite to the leaving group. Conversely, an S\N1 mechanism, which proceeds through a planar carbocation intermediate, would lead to a racemic mixture (both retention and inversion).
In the case of the Sonogashira coupling, the reaction occurs at the terminal alkyne, which is remote from the chiral center. Therefore, the stereochemical integrity of the chiral amine is expected to be preserved, leading to retention of the original configuration. libretexts.org
| Reaction Type | Typical Mechanism | Expected Stereochemical Outcome at Chiral Center |
| Nucleophilic Substitution | S\N2 | Inversion |
| Nucleophilic Substitution | S\N1 | Racemization (Retention and Inversion) |
| Sonogashira Coupling | Catalytic Cycle | Retention (no reaction at chiral center) |
Asymmetric Induction in New Bond Formation
Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other when a new chiral center is created in a molecule that already contains a chiral element. In reactions involving this compound, the existing chiral center can influence the stereochemical outcome of reactions at other parts of the molecule.
For example, if the amine group or the alkyne were to be involved in a reaction that creates a new stereocenter, the stereochemistry of the existing chiral carbon would likely direct the approach of the incoming reagents, leading to a diastereomeric excess of one product. This is a common strategy in asymmetric synthesis to control the stereochemistry of products. The degree of asymmetric induction depends on factors such as the nature of the reactants, the solvent, the temperature, and the presence of any catalysts or chiral auxiliaries.
Dynamic Kinetic Resolution Processes
Dynamic kinetic resolution (DKR) is a powerful technique for the synthesis of enantiomerically pure compounds. It combines the kinetic resolution of a racemic mixture with an in situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomer of the product.
For a DKR process to be effective with this compound, a method for the reversible cleavage of the bond to the chiral center or a temporary removal of its chirality would be necessary to allow for racemization. Simultaneously, a chiral catalyst or reagent would selectively react with one enantiomer, driving the equilibrium towards the formation of a single enantiomeric product. While specific DKR processes for this compound are not widely reported, this strategy remains a viable and important tool in modern asymmetric synthesis.
Advanced Spectroscopic and Spectrometric Characterization Beyond Basic Identification
Elucidation of Complex Molecular Structures and Conformations
The precise arrangement of atoms and functional groups in pent-3-yn-2-amine (B8762234) hydrochloride is elucidated through a combination of sophisticated spectroscopic and spectrometric methods.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For pent-3-yn-2-amine hydrochloride, both ¹H and ¹³C NMR would provide critical data for structural confirmation.
In ¹H NMR, the molecule is expected to show four distinct signals corresponding to the four unique proton environments. The integration of these signals would align with the number of protons in each environment (3H, 1H, 3H, and a broad 3H for the ammonium (B1175870) protons). The splitting patterns (multiplicity), governed by the n+1 rule, would reveal the connectivity between adjacent non-equivalent protons.
In ¹³C NMR, five distinct signals are anticipated, corresponding to each of the five carbon atoms in the molecule. The chemical shifts of the two sp-hybridized carbons of the alkyne bond would be particularly characteristic.
Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR (Proton NMR) | |||
|---|---|---|---|
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| -C≡C-CH₃ | ~1.8 - 2.0 | Doublet of Quartets (dq) or Triplet (t) | 3H |
| -CH(NH₃⁺)- | ~3.8 - 4.2 | Quartet of Quartets (qq) or Multiplet (m) | 1H |
| -CH(NH₃⁺)-CH₃ | ~1.5 - 1.7 | Doublet (d) | 3H |
| -NH₃⁺ | ~8.0 - 9.5 | Broad Singlet (br s) | 3H |
| ¹³C NMR (Carbon-13 NMR) | |||
| Assignment | Predicted Chemical Shift (δ, ppm) | ||
| CH₃-C≡C- | ~3 - 6 | ||
| -C≡C-CH(NH₃⁺)- | ~80 - 85 | ||
| -C≡C-CH(NH₃⁺)- | ~85 - 90 | ||
| -CH(NH₃⁺)- | ~40 - 45 | ||
| -CH(NH₃⁺)-CH₃ | ~18 - 22 |
Vibrational Spectroscopy for Functional Group Analysis (FT-IR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying the specific functional groups present in a compound. For this compound, these methods would confirm the presence of the alkyne and the ammonium salt functionalities.
The key vibrational modes expected are:
N-H Stretching: The ammonium group (NH₃⁺) gives rise to a very broad and strong absorption in the FT-IR spectrum, typically in the 2500–3200 cm⁻¹ region.
C≡C Stretching: The internal alkyne triple bond shows a characteristic stretching vibration. This band is often weak in the FT-IR spectrum due to a small change in dipole moment but is typically strong and sharp in the Raman spectrum, expected around 2200–2260 cm⁻¹.
C-H Stretching: Signals for sp³ C-H bonds (from the methyl groups) appear just below 3000 cm⁻¹.
N-H Bending: The bending vibrations (scissoring) of the ammonium group appear in the 1500–1600 cm⁻¹ region.
Expected Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity (FT-IR) |
|---|---|---|---|
| N-H Stretch | Ammonium (R-NH₃⁺) | 2500 - 3200 | Strong, Broad |
| C-H Stretch | Alkyl (sp³) | 2850 - 2980 | Medium to Strong |
| C≡C Stretch | Internal Alkyne | 2200 - 2260 | Weak to Medium (Strong in Raman) |
| N-H Bend | Ammonium (R-NH₃⁺) | 1500 - 1600 | Medium |
| C-H Bend | Alkyl | 1375 - 1470 | Medium |
High-Resolution Mass Spectrometry for Isotopic and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound, analysis would typically be performed on the free amine's cation [M+H]⁺, which is C₅H₁₀N⁺. The experimentally measured mass would be compared to the calculated exact mass to confirm the molecular formula.
The calculated monoisotopic mass of the protonated cation (C₅H₁₀N⁺) is 84.0813 Da. HRMS can measure this value to within a few parts per million (ppm), providing high confidence in the compound's identity. Furthermore, the analysis of the fragmentation pattern can offer additional structural information, such as the characteristic loss of a methyl group.
Solid-State Characterization Techniques
Because this compound is a salt, it exists as a crystalline solid at room temperature. Solid-state characterization techniques are therefore crucial for understanding its macroscopic properties.
X-ray Crystallography for Absolute Configuration Determination
The carbon atom at the 2-position, bonded to the nitrogen and two other carbons, is a chiral center. This means the molecule can exist as two non-superimposable mirror images (enantiomers): (R)-pent-3-yn-2-amine and (S)-pent-3-yn-2-amine.
X-ray crystallography performed on a suitable single crystal is the definitive method for determining the absolute configuration of a chiral molecule. This technique maps the electron density within the crystal, revealing the precise three-dimensional arrangement of every atom. It provides exact bond lengths, bond angles, and details of intermolecular interactions, such as the hydrogen bonding between the ammonium cation and the chloride anion. To date, no public crystal structure for this compound has been deposited in crystallographic databases.
Powder X-ray Diffraction for Polymorphism Studies
While single-crystal X-ray crystallography analyzes one perfect crystal, Powder X-ray Diffraction (PXRD) is used to analyze a bulk sample containing many microcrystals. This technique is essential for studying polymorphism—the ability of a compound to exist in more than one crystalline form. Different polymorphs of the same compound can have distinct physical properties. PXRD generates a unique diffraction pattern, or "fingerprint," for each crystalline phase. By analyzing the PXRD pattern of a bulk sample of this compound, one could confirm its crystalline nature, identify the specific polymorph present, and assess its phase purity.
Chiroptical Spectroscopy for Enantiomeric Purity Assessment
Chiroptical spectroscopy is a powerful class of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. For a chiral molecule like pent-3-yn-2-amine, which can exist as two non-superimposable mirror images (enantiomers), these techniques are invaluable for determining the enantiomeric purity or enantiomeric excess (ee) of a sample. The two primary chiroptical techniques are Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD).
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. yale.edu This differential absorption (ΔA) is a function of wavelength and is only observed for chiral molecules that possess a chromophore, which is a light-absorbing functional group, in proximity to the stereocenter. The alkyne group in this compound can act as a chromophore, although its absorption may be weak.
The CD spectrum is a plot of this differential absorption, typically expressed as molar ellipticity ([θ]), against wavelength. Enantiomers will produce mirror-image CD spectra, with one enantiomer showing a positive CD signal (a positive Cotton effect) at a particular wavelength, and the other showing a negative signal of equal magnitude at the same wavelength. A racemic mixture (a 50:50 mixture of both enantiomers) will have no CD signal.
The magnitude of the CD signal is directly proportional to the enantiomeric excess of the sample. By creating a calibration curve with samples of known enantiomeric composition, the ee of an unknown sample can be accurately determined. utexas.edu In cases where the intrinsic CD signal of a molecule is weak, derivatization with a chromophoric auxiliary or the use of metal complexes can be employed to enhance the signal and facilitate analysis. nih.govnih.gov
Illustrative CD Spectroscopy Data for Enantiomeric Purity of this compound
The following table presents hypothetical CD spectroscopy data for the (R) and (S)-enantiomers of this compound, illustrating the expected mirror-image relationship and the data used for generating a calibration curve.
| Wavelength (nm) | Molar Ellipticity [θ] of (R)-pent-3-yn-2-amine hydrochloride (deg·cm²·dmol⁻¹) | Molar Ellipticity [θ] of (S)-pent-3-yn-2-amine hydrochloride (deg·cm²·dmol⁻¹) |
| 210 | +8000 | -8000 |
| 220 | +12000 | -12000 |
| 230 | +5000 | -5000 |
| 240 | -3000 | +3000 |
| 250 | -1000 | +1000 |
Illustrative Calibration Curve Data for Enantiomeric Excess (ee) Determination
| Enantiomeric Excess (ee) of (S)-enantiomer (%) | Molar Ellipticity [θ] at 220 nm (deg·cm²·dmol⁻¹) |
| 100 | -12000 |
| 80 | -9600 |
| 60 | -7200 |
| 40 | -4800 |
| 20 | -2400 |
| 0 | 0 |
| -20 | +2400 |
| -40 | +4800 |
| -60 | +7200 |
| -80 | +9600 |
| -100 | +12000 |
Optical Rotatory Dispersion (ORD) Studies
Optical Rotatory Dispersion (ORD) is a chiroptical technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. vlabs.ac.in All chiral molecules exhibit optical rotation, and the magnitude and sign of this rotation are dependent on the wavelength of the light used for the measurement. An ORD spectrum is a plot of the specific rotation ([α]) or molar rotation ([Φ]) versus wavelength.
Similar to CD spectroscopy, enantiomers will produce mirror-image ORD curves. libretexts.org The phenomenon known as the Cotton effect, which is the combination of both optical rotation and circular dichroism, results in a characteristic S-shaped curve in the ORD spectrum in the region of a chromophore's absorption band. The sign of the Cotton effect can be correlated with the absolute configuration of the enantiomer.
Plain curves, which show a gradual increase or decrease in rotation with decreasing wavelength, are observed at wavelengths far from an absorption band. vlabs.ac.in The specific rotation at a single wavelength, often the sodium D-line (589 nm), is a common method for characterizing chiral compounds, but a full ORD spectrum provides more detailed structural information. The magnitude of the rotation at any given wavelength is proportional to the enantiomeric excess, allowing for quantitative analysis.
Illustrative ORD Data for this compound
This table provides hypothetical ORD data for the enantiomers of this compound, demonstrating the expected mirror-image curves.
| Wavelength (nm) | Specific Rotation [α] of (R)-pent-3-yn-2-amine hydrochloride (deg) | Specific Rotation [α] of (S)-pent-3-yn-2-amine hydrochloride (deg) |
| 600 | +15 | -15 |
| 589 (Na D-line) | +18 | -18 |
| 500 | +25 | -25 |
| 400 | +40 | -40 |
| 300 | +75 | -75 |
| 250 | +150 | -150 |
| 230 | +50 | -50 |
| 210 | -100 | +100 |
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule, which in turn dictates its chemical reactivity and spectroscopic signatures.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A DFT study on pent-3-yn-2-amine (B8762234) hydrochloride would involve calculating the electron density to determine the energy and structure of the molecule. Such studies are invaluable for exploring potential reaction pathways, identifying transition states, and calculating activation energies. For instance, DFT could be used to model the protonation and deprotonation equilibria or its reactivity with various nucleophiles and electrophiles, providing a quantitative understanding of its chemical behavior.
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. An analysis of the MOs of pent-3-yn-2-amine hydrochloride would reveal how atomic orbitals combine to form bonding and anti-bonding orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are crucial indicators of reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a key descriptor of molecular stability and reactivity.
| Orbital | Significance in Reactivity |
| HOMO | Site of electrophilic attack; electron-donating capability |
| LUMO | Site of nucleophilic attack; electron-accepting capability |
| HOMO-LUMO Gap | Indicator of chemical reactivity and kinetic stability |
Quantum chemistry is frequently used to predict spectroscopic properties, which can be a powerful tool for structure verification and analysis. By calculating the magnetic shielding of atomic nuclei, one can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for this compound. Similarly, by calculating the vibrational frequencies of the molecule's bonds, its Infrared (IR) spectrum can be simulated. These predicted spectra can be compared with experimental data to confirm the molecular structure. For a chiral molecule like pent-3-yn-2-amine, calculations can also predict its Circular Dichroism (CD) spectrum, providing information about its stereochemistry.
Molecular Dynamics Simulations of Conformational Landscape
While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics.
This compound possesses rotational freedom around its single bonds, leading to various possible three-dimensional arrangements, or conformations. Energy minimization calculations, often performed using molecular mechanics force fields, can identify the most stable, low-energy conformations. A systematic conformational analysis would map out the potential energy surface of the molecule, identifying all stable conformers and the energy barriers between them. This is crucial for understanding which shapes the molecule is most likely to adopt.
The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are ideally suited to study these effects. By simulating this compound in a box of explicit solvent molecules (e.g., water), one can observe how the solvent interacts with the solute. These simulations can reveal the structure of the solvation shell, the nature of hydrogen bonding between the amine hydrochloride and the solvent, and how the solvent influences the conformational preferences and reactivity of the molecule. Such studies are critical for understanding its behavior in a realistic chemical or biological context.
In Silico Design and Virtual Screening of Derivatives
In modern drug discovery, in silico methods are indispensable for the rational design and rapid screening of new chemical entities. These computational techniques allow for the cost-effective exploration of vast chemical spaces to identify promising lead compounds with desired biological activities before their actual synthesis and experimental testing. nih.govcreative-enzymes.comscilifelab.sewikipedia.orgazolifesciences.com For this compound, a compound with a unique structural motif combining an amine and an internal alkyne, these methods offer a powerful approach to explore its potential as a scaffold for developing novel therapeutic agents.
The process of ligand design for derivatives of this compound would hypothetically begin with the core structure and systematically explore modifications to understand and predict their impact on biological activity. This forms the basis of a Structure-Activity Relationship (SAR) study, which aims to identify the key structural features of a molecule responsible for its biological effects. gardp.org
A hypothetical SAR study for this compound derivatives could involve modifications at several key positions:
The Alkyl Chain: The methyl groups at the C2 and C5 positions could be replaced with other alkyl or functional groups to explore the steric and electronic requirements of the binding pocket.
The Alkyne Moiety: While the triple bond provides rigidity to the core structure, modifications could include its replacement with other linkers to assess the importance of this feature for activity.
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structures of a series of compounds with their biological activities. researchgate.netmdpi.com By developing a QSAR model, it becomes possible to predict the activity of newly designed, unsynthesized derivatives.
A hypothetical QSAR study on a series of this compound derivatives might involve the following steps:
Data Set Generation: A virtual library of derivatives would be created by systematically modifying the parent structure.
Descriptor Calculation: For each derivative, a range of molecular descriptors would be calculated. These can include physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and topological indices (e.g., connectivity indices).
Model Building: Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical model would be developed that links the descriptors to a hypothetical biological activity (e.g., enzyme inhibition). wikipedia.org
Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.
The insights gained from such a QSAR study would guide the design of new derivatives with potentially enhanced activity. For instance, the model might reveal that increasing the hydrophobicity of a particular region of the molecule leads to better binding, or that a hydrogen bond donor at a specific position is crucial for activity.
Hypothetical SAR Data for Pent-3-yn-2-amine Derivatives
| Derivative ID | Modification at Amine Group | Modification at C2 | Predicted Activity (IC50, µM) |
| P3A-001 | -NH2 (Primary) | -CH3 | 15.2 |
| P3A-002 | -NH(CH3) (Secondary) | -CH3 | 8.5 |
| P3A-003 | -N(CH3)2 (Tertiary) | -CH3 | 22.1 |
| P3A-004 | -NH2 (Primary) | -CH2CH3 | 12.8 |
| P3A-005 | -NH(CH3) (Secondary) | -CH2CH3 | 5.1 |
| P3A-006 | -NH2 (Primary) | -Cyclopropyl | 9.7 |
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. nih.govbv-brc.org This method is instrumental in understanding the molecular basis of ligand-receptor recognition and in screening virtual libraries of compounds against a specific protein target. rsc.org
In a hypothetical scenario where this compound derivatives are being investigated as inhibitors of a specific enzyme, such as a kinase or a protease, molecular docking studies would be performed to elucidate their binding modes. mdpi.com The process would typically involve:
Receptor Preparation: A high-resolution 3D structure of the target protein, usually obtained from X-ray crystallography or NMR spectroscopy, would be prepared for docking. This involves adding hydrogen atoms, assigning partial charges, and defining the binding site.
Ligand Preparation: The 3D structures of the this compound derivatives would be generated and optimized to their lowest energy conformations.
Docking Simulation: A docking algorithm would be used to systematically explore different orientations and conformations of each ligand within the receptor's binding site.
Scoring and Analysis: The resulting poses would be ranked based on a scoring function that estimates the binding affinity. The top-ranked poses would then be visually inspected to analyze the key chemical interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
For instance, a docking study might reveal that the protonated amine of this compound forms a crucial salt bridge with an acidic residue (e.g., aspartate or glutamate) in the active site of the target enzyme. The alkyne moiety might be positioned in a hydrophobic pocket, interacting with nonpolar amino acid residues. The docking results would provide valuable insights for designing derivatives with improved binding affinity by, for example, introducing functional groups that can form additional hydrogen bonds or enhance hydrophobic interactions.
Hypothetical Docking Results for P3A Derivatives with a Kinase Target
| Derivative ID | Docking Score (kcal/mol) | Key Interactions with Receptor |
| P3A-001 | -6.8 | H-bond with Asp145, Hydrophobic interaction with Leu83 |
| P3A-002 | -7.5 | H-bond with Asp145, Hydrophobic interaction with Leu83 and Val35 |
| P3A-005 | -8.2 | H-bond with Asp145 and Gln85, Enhanced hydrophobic interaction with Leu83 and Val35 |
| P3A-006 | -7.9 | H-bond with Asp145, Favorable steric interaction of cyclopropyl group in hydrophobic pocket |
Applications As a Molecular Building Block in Complex Chemical Synthesis
Construction of Nitrogen-Containing Heterocycles
The primary amine group of pent-3-yn-2-amine (B8762234) hydrochloride serves as a key nucleophilic component for building a wide array of nitrogen-containing ring systems, which are prevalent in pharmaceuticals and biologically active compounds.
The synthesis of substituted pyrroles can be achieved through various condensation reactions where a primary amine is a requisite starting material. organic-chemistry.orgscirp.orgorganic-chemistry.orgmdpi.com One of the most fundamental methods is the Paal-Knorr pyrrole (B145914) synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine, typically under neutral or weakly acidic conditions. organic-chemistry.orgmdpi.com In this context, pent-3-yn-2-amine hydrochloride can serve as the amine source, reacting with a diketone like acetonylacetone to form an N-substituted pyrrole bearing the chiral 1-methylbut-2-ynyl side chain. The reaction proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring. organic-chemistry.org
Similarly, pyridine (B92270) scaffolds can be constructed using methods that incorporate an amine. The Hantzsch pyridine synthesis, for example, traditionally involves the condensation of two equivalents of a β-ketoester, an aldehyde, and ammonia (B1221849). mdpi.com Modern variations of this and other pyridine syntheses often utilize primary amines in place of ammonia to generate N-substituted dihydropyridines, which can then be oxidized to the corresponding pyridines. baranlab.orgorganic-chemistry.orgnih.gov this compound is a suitable candidate for these reactions, enabling the introduction of its specific side chain onto the pyridine core.
| Reaction Type | Reactants | Product Scaffold | Role of Pent-3-yn-2-amine HCl |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl, Primary Amine | Pyrrole | Amine Source |
| Hantzsch Synthesis | β-Ketoester, Aldehyde, Primary Amine | Dihydropyridine/Pyridine | Amine Source |
The synthesis of complex indole-containing structures, such as tetrahydrocarbolines, has been accomplished through multicomponent reactions. nih.gov A notable example is the modular assembly of β-tetrahydrocarbolines from the one-pot reaction of a 2-substituted indole (B1671886), formaldehyde, and a primary amine hydrochloride. nih.gov This protocol is directly applicable to this compound, allowing for the efficient construction of intricate indole alkaloid-like frameworks.
Quinoline (B57606) synthesis also offers pathways where a primary amine is a key building block. For instance, the Combes quinoline synthesis involves the reaction of an aniline (B41778) with a β-diketone under acidic conditions. While pent-3-yn-2-amine is an aliphatic, not an aromatic, amine, other methods for quinoline synthesis, such as those starting from 2-aminoaryl ketones or three-component reactions involving an aromatic amine, an aldehyde, and a vinyl source, highlight the centrality of the amine functional group in building the pyridine ring portion of the quinoline system. nih.govnih.gov The reactivity of the amine in this compound makes it a potential component in analogous multicomponent strategies for quinoline synthesis.
"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful method for forming 1,2,3-triazole rings. organic-chemistry.orgnih.gov This reaction is known for its high efficiency, selectivity, and biocompatibility. nih.gov A critical requirement for the standard CuAAC reaction is the use of a terminal alkyne. organic-chemistry.org this compound possesses an internal alkyne (a disubstituted C≡C bond), which makes it generally unreactive under typical CuAAC conditions.
However, alternative catalytic systems have been developed that can facilitate the cycloaddition of internal alkynes. The ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), for example, is known to effectively catalyze the reaction between azides and internal alkynes, leading to fully substituted 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.org This opens the possibility of using this compound in such reactions to create highly substituted triazole architectures, which are valuable in medicinal chemistry and materials science. nih.govresearchgate.netmdpi.com
| Click Reaction | Alkyne Type | Catalyst | Applicability to Pent-3-yn-2-amine HCl |
| CuAAC | Terminal | Copper(I) | No |
| RuAAC | Internal | Ruthenium (e.g., Cp*RuCl) | Yes |
Enantioselective Synthesis of Chiral Amine Derivatives
The pent-3-yn-2-amine molecule is inherently chiral, with a stereocenter at the carbon atom bonded to the amine group. This feature makes its enantiomerically pure forms valuable starting materials for asymmetric synthesis. nih.gov
When used in a chemical synthesis, an enantiomerically pure form of this compound allows for the direct incorporation of a pre-defined stereocenter into the target molecule. This is a highly efficient strategy in asymmetric synthesis, as it avoids the need for a separate chiral resolution step or an asymmetric catalyst to set the stereochemistry at that position. For example, in the synthesis of heterocyclic compounds like the pyrroles or tetrahydrocarbolines mentioned previously, the use of (R)- or (S)-pent-3-yn-2-amine hydrochloride would directly lead to the formation of the corresponding enantiomerically enriched product, preserving the stereochemical integrity of the original amine. This approach is fundamental in the synthesis of pharmaceuticals, where a specific enantiomer is often responsible for the desired therapeutic activity. nih.gov
Beyond simply carrying a stereocenter into a molecule, the existing chirality in pent-3-yn-2-amine can influence the stereochemical outcome of new bond formations at a different position in the molecule, a phenomenon known as chirality transfer or substrate-based stereocontrol.
A relevant example is the A³ (Aldehyde-Alkyne-Amine) coupling reaction, a multicomponent reaction that produces propargylamines. mdpi.com In an asymmetric A³ coupling, a chiral catalyst is often used to control the formation of the new stereocenter. However, if a chiral amine like (R)- or (S)-pent-3-yn-2-amine is used, its stereocenter can direct the facial selectivity of the nucleophilic attack onto the in-situ formed imine intermediate, thereby influencing the stereochemistry of the newly formed adjacent stereocenter. This diastereoselective process allows the chirality of the starting amine to be relayed to another part of the molecule, providing a powerful tool for constructing complex molecules with multiple, well-defined stereocenters. researchgate.net
Preparation of Functional Materials and Polymers
The ability to form long-chain structures and extended networks is a cornerstone of materials science. The bifunctional nature of this compound makes it a theoretical candidate for the synthesis of novel polymers and porous materials.
In principle, this compound can serve as a monomer in various polymerization reactions. researchgate.net A monomer is a molecule that can react together with other monomer molecules to form a larger polymer chain or three-dimensional network. researchgate.net The primary amine group can participate in step-growth polymerization, such as polycondensation with dicarboxylic acids or their derivatives to form polyamides, or in addition polymerizations.
While no specific research has been identified that utilizes this compound as a monomer, the reactivity of its functional groups is well-established in polymer chemistry. For instance, polymers bearing amine moieties are highly valued for their ability to conjugate or complex with other molecules. doe.gov The alkyne functionality, if preserved in the polymer backbone or as a pendant group, could allow for post-polymerization modification via click chemistry, enabling the synthesis of functionalized polymers with tailored properties. mdpi.comnih.gov
Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of crystalline porous materials with high surface areas and tunable properties. nih.govthermofisher.com Their synthesis relies on the self-assembly of organic building blocks (linkers) and, in the case of MOFs, metal ions or clusters.
Molecules containing amine groups are frequently used as linkers in the synthesis of COFs and for the post-synthetic modification of MOFs. nih.gov The amine groups can form strong, stable covalent bonds, such as imines, which are common linkages in COF structures. Furthermore, alkyne-containing linkers are also utilized in the synthesis of certain COFs and MOFs, often to create highly conjugated systems with interesting electronic or catalytic properties. nih.govsigmaaldrich.com
Theoretically, this compound could serve as a bifunctional linker or modulator in the synthesis of novel COFs or MOFs. The amine group could connect to other building blocks to form the framework, while the alkyne group could either be part of the framework's structure or remain as a reactive handle within the pores for subsequent functionalization. However, a review of the current scientific literature does not provide specific examples of this compound being employed for this purpose.
Utility in Bioconjugation and Chemical Biology Probe Synthesis
Bioconjugation is the chemical strategy of attaching molecules to biomolecules, such as proteins or nucleic acids, for various applications, including imaging, diagnostics, and therapeutics. achemblock.com Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. lumiprobe.com
The terminal alkyne group is a key functional group in "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is a powerful tool for bioconjugation. lumiprobe.com This reaction allows for the highly specific and efficient attachment of an alkyne-containing molecule to an azide-modified biomolecule.
This compound, with its alkyne functionality, could theoretically be used to create probes for site-specific labeling. The amine group could be used to attach a reporter group (e.g., a fluorophore or a biotin (B1667282) tag) to the pent-3-yn-2-amine core. The resulting alkyne-bearing probe could then be "clicked" onto a target biomolecule that has been metabolically or enzymatically engineered to contain an azide (B81097) group. While this is a common strategy in chemical biology, there are no specific research findings detailing the use of this compound for this application.
A bioorthogonal linker is a molecule that connects two other molecules (e.g., a targeting moiety and a reporter group) and contains a reactive handle for bioorthogonal chemistry. The bifunctional nature of this compound makes it a potential candidate for the development of such linkers.
The amine group of this compound could be reacted with a molecule of interest, while the alkyne group would serve as the bioorthogonal handle for subsequent reaction with an azide-modified partner. This would allow for the modular construction of complex chemical probes. The development of bifunctional probes containing an alkyne for click chemistry is a well-established area of research. sigmaaldrich.com However, specific examples utilizing this compound as the core of such a linker are not present in the current body of scientific literature.
Q & A
What are the optimal synthetic routes and reaction conditions for synthesizing pent-3-yn-2-amine hydrochloride?
Level: Basic
Methodological Answer:
The synthesis typically involves alkyne amination or propargylation of secondary amines under inert atmospheres (e.g., nitrogen) to prevent side reactions. Key steps include:
- Reagent Selection : Use of propargyl halides or alkynes with amine precursors.
- Temperature Control : Reactions often proceed at 0–25°C to avoid exothermic side reactions.
- Purification : Distillation or crystallization is critical for high-purity yields .
Optimization Strategies : - Continuous Flow Reactors : Enhance efficiency and scalability .
- Inert Solvents : Tetrahydrofuran (THF) or dichloromethane (DCM) minimizes oxidation.
How can researchers characterize the purity and structural integrity of this compound?
Level: Basic
Methodological Answer:
Analytical Techniques :
- NMR Spectroscopy : H and C NMR confirm the alkyne ( 70–90 ppm) and amine ( 1.5–3.0 ppm) groups .
- IR Spectroscopy : Alkyne C≡C stretch (~2100 cm) and NH vibrations (2500–3000 cm) validate the hydrochloride salt .
- Mass Spectrometry (MS) : ESI-MS or GC-MS confirms molecular weight (119.59 g/mol) and fragmentation patterns .
Purity Assessment : - HPLC : Reverse-phase chromatography with UV detection at 254 nm .
What reaction mechanisms underpin the biological activity of this compound in enzyme inhibition studies?
Level: Advanced
Methodological Answer:
The compound’s propargylamine moiety enables covalent interactions with biological targets:
- Enzyme Inhibition : The alkyne group forms irreversible bonds with catalytic cysteine residues via Michael addition, as seen in monoamine oxidase (MAO) inhibitors .
- Receptor Binding : Amine protonation at physiological pH enhances affinity for neurotransmitter receptors (e.g., serotonin or dopamine receptors) .
Experimental Validation : - Kinetic Assays : Measure (inhibition constant) using fluorogenic substrates.
- X-ray Crystallography : Resolve binding modes in enzyme-inhibitor complexes .
How does the structural positioning of the alkyne group in this compound influence its reactivity compared to isomers like pent-4-yn-1-amine?
Level: Advanced
Methodological Answer:
Comparative Reactivity Analysis :
| Compound | Alkyne Position | Reactivity |
|---|---|---|
| Pent-3-yn-2-amine HCl | C3 | Enhanced steric accessibility for click chemistry |
| Pent-4-yn-1-amine HCl | C4 | Reduced nucleophilic substitution rates due to distal amine |
| Key Findings : |
- Click Chemistry : The C3 alkyne in pent-3-yn-2-amine facilitates efficient cycloaddition with azides for bioconjugation .
- Steric Effects : Proximity of the amine to the alkyne in the C3 isomer promotes intramolecular stabilization in transition states .
What strategies mitigate thermal instability during storage and handling of this compound?
Level: Advanced
Methodological Answer:
Stability Challenges :
- Hygroscopicity : Absorbs moisture, leading to decomposition.
- Thermal Degradation : Exothermic decomposition above 80°C .
Mitigation Protocols : - Storage : Airtight containers with desiccants (silica gel) at –20°C .
- Handling : Use anhydrous solvents (e.g., dry DMF) under nitrogen atmosphere during reactions .
How should researchers resolve contradictory data in spectral analysis (e.g., NMR shifts) of this compound?
Level: Advanced
Methodological Answer:
Common Discrepancies :
- Solvent Effects : DMSO-d vs. CDCl may shift NH peaks by 0.5–1.0 ppm.
- Impurity Peaks : Trace solvents (e.g., THF) or byproducts mimic alkyne signals.
Resolution Strategies : - Multi-Technique Cross-Validation : Combine H NMR, C NMR, and IR to confirm assignments .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and verify connectivity .
- Control Experiments : Synthesize derivatives (e.g., acetylated amine) to isolate spectral features .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
